2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide
Description
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole fused with a quinazoline ring, attached to a dichlorothiophene carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and catalysis.
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4OS/c20-15-9-11(16(21)27-15)18(26)24-19-23-12-6-2-1-5-10(12)17-22-13-7-3-4-8-14(13)25(17)19/h1-9H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNGSJEGMPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(SC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and quinazoline precursors. One common method involves the use of a CuI-catalyzed intramolecular N-arylation reaction. This reaction is performed under mild conditions, using bromo-substituted quinazolin-4(3H)-imines and diaryliodonium salts as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antioxidant properties. For instance, amino-substituted thiophene derivatives showed a notable inhibition rate of 62% compared to ascorbic acid in antioxidant assays . This suggests potential applications in developing antioxidant agents for pharmaceutical use.
- Antibacterial Properties : The antibacterial activity of thiophene derivatives has been explored against various pathogenic bacteria. Compounds similar to 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This highlights the compound's potential as a lead structure for developing new antibacterial agents.
- Anti-inflammatory Effects : Some thiophene derivatives have been investigated for their anti-inflammatory properties. The presence of specific functional groups may enhance their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Materials Science Applications
- Organic Electronics : The unique structural features of the compound make it suitable for applications in organic electronics. Thiophenes are known for their conductive properties and are often used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the triazole moiety may enhance the electronic properties and stability of the materials used in these technologies.
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its ability to form stable complexes with metals could lead to the development of new materials with tailored properties for specific applications such as sensors or catalysts.
Case Studies
- Synthesis and Characterization : A study focused on synthesizing various thiophene-2-carboxamide derivatives demonstrated the effectiveness of different substituents in enhancing biological activities . The synthesized compounds were characterized using IR spectroscopy and NMR techniques to confirm their structures and evaluate their potential applications.
- Structure-Activity Relationship (SAR) Studies : Research has indicated that the introduction of amino groups significantly increases the antioxidant capacity of thiophene derivatives compared to hydroxyl or methyl groups . This finding is crucial for guiding future modifications to enhance biological activity.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-(4-(tosyloxy)benzamido)benzoic acid
Uniqueness
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is unique due to its combination of a benzimidazole-quinazoline core with a dichlorothiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of organic molecules characterized by its unique tetracyclic structure and the presence of chlorine and nitrogen atoms. Its molecular formula and weight are critical for understanding its reactivity and interaction with biological systems.
Molecular Formula
- Formula : C₁₈H₁₈Cl₂N₄O₁S
- Molecular Weight : Approximately 392.33 g/mol
Structural Features
The compound features:
- Chlorine atoms : Two chlorine substituents that may enhance its reactivity.
- Tetracyclic framework : A complex arrangement that may influence its biological interactions.
- Thiophene ring : Known for various pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds similar to this structure have been documented to trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Some derivatives have demonstrated the ability to impede tumor growth in animal models.
Antimicrobial Properties
The presence of chlorine and the thiophene ring suggests potential antimicrobial activity. Several studies have reported that chlorinated thiophene derivatives possess:
- Broad-spectrum antimicrobial effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal inhibition : Certain derivatives show promise in inhibiting fungal growth.
Enzyme Inhibition
Compounds with similar frameworks have been studied for their ability to inhibit key enzymes involved in disease processes:
- Kinase Inhibition : Some analogs have been shown to inhibit protein kinases, which play a crucial role in signaling pathways associated with cancer.
- Enzymatic Activity Modulation : The compound may affect metabolic enzymes, influencing drug metabolism and efficacy.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of thiophene derivatives for anticancer activity. The results indicated that compounds with structural similarities to 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide exhibited IC50 values in the micromolar range against various cancer cell lines .
Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology evaluated the antimicrobial properties of chlorinated thiophene compounds. The study found that these compounds displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Study 3: Enzyme Inhibition
A recent investigation into enzyme inhibition highlighted the potential of similar compounds to act as inhibitors of specific kinases involved in cancer progression. The findings suggest that modifications to the thiophene ring can enhance selectivity and potency .
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction kinetics but may increase side products.
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, as demonstrated in cyclization reactions of similar tricyclic compounds .
- Catalysts : Use coupling agents like COMU for amidation steps to achieve >85% yield .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound.
Q. Key Reaction Conditions Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Balances kinetics/degradation |
| Solvent | DMF or THF | Enhances intermediate solubility |
| Reaction Time | 48–72 hours | Ensures complete cyclization |
| Coupling Agent | COMU | Reduces racemization |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and heterocyclic connectivity. For example, aromatic protons in the thiophene ring appear as doublets at δ 6.8–7.2 ppm .
- X-ray Crystallography : Resolves the stereochemistry of the tetracyclic core, critical for understanding spatial interactions in biological assays .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error).
- HPLC-PDA : Assesses purity (>98% by area under the curve at 254 nm).
Q. Reference :
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
Methodological Answer:
- Target Selection : Prioritize enzymes/pathways with structural homology to known targets of similar tricyclic carboxamides (e.g., kinase or protease inhibition) .
- In Vitro Assays :
- Use fluorescence-based enzymatic assays (e.g., ATPase activity measured via malachite green phosphate detection).
- IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa cells) with EC₅₀ <10 µM indicating therapeutic potential .
Q. Reference :
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthetic routes?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization steps. For example, B3LYP/6-31G* level calculations identify energy barriers in azatricyclo formation .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation.
- AI-Driven Optimization : Implement neural networks trained on reaction databases to predict optimal solvent/catalyst combinations (e.g., COMSOL Multiphysics integration for reaction simulations) .
Q. Reference :
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration) that may alter enzymatic inhibition profiles.
- Structural Analogues : Evaluate substituent effects; e.g., replacing chloro with methoxy groups in the thiophene ring reduces steric hindrance, enhancing binding affinity .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in Mg²⁺ concentration (1 mM vs. 5 mM).
Q. Reference :
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites. For example, the dichloro-thiophene moiety may occupy hydrophobic pockets in kinases .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
Q. How to assess stability under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- pH Stability : Test solubility and integrity in buffers (pH 2–9). Acidic conditions may hydrolyze the carboxamide group .
- Cryopreservation : Store at -80°C under argon to prevent oxidation of the triaza core.
Q. Reference :
Q. How can researchers design derivatives to enhance selectivity or potency?
Methodological Answer:
- SAR (Structure-Activity Relationship) Studies : Systematically modify substituents (e.g., halogens, alkyl chains) on the tetracyclic scaffold.
- Fragment-Based Design : Use X-ray crystallography to guide addition of functional groups (e.g., sulfonamides) that fill unexplored enzyme subpockets .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in design .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
